Acide 2-hydroxyoctadécanoïque

Vue d'ensemble

Description

2-Hydroxyoctadecanoic acid (2-HOA) is a naturally occurring fatty acid that is found in many plant and animal tissues. It is a major component of the phospholipids found in cell membranes and plays an important role in the regulation of cell functions. 2-HOA has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, antioxidant, and anti-cancer agent. In addition, 2-HOA has been found to have a variety of biochemical and physiological effects, which make it an attractive target for research.

Applications De Recherche Scientifique

Réactif biochimique

L'acide 2-hydroxyoctadécanoïque peut être utilisé comme un réactif biochimique . Les réactifs biochimiques sont des substances utilisées dans la recherche et l'analyse biochimiques. Ils jouent un rôle crucial dans le développement de nouveaux médicaments et dans l'avancement de la recherche médicale et biologique.

Matériel biologique

Ce composé peut également être utilisé comme matériel biologique . Les matériaux biologiques sont des substances d'origine biologique pouvant être utilisées dans diverses applications scientifiques, notamment l'étude des systèmes biologiques, le développement de biotechnologies et la production de produits pharmaceutiques.

Composé organique pour la recherche en sciences de la vie

L'this compound peut être utilisé comme un composé organique pour la recherche liée aux sciences de la vie . Les composés organiques sont largement utilisés dans la recherche en sciences de la vie à diverses fins, notamment l'étude des processus biologiques, le développement de nouvelles thérapies et l'avancement de notre compréhension de la vie au niveau moléculaire.

Étalon interne dans les études sur les acides gras à chaîne moyenne α-hydroxylés

L'this compound peut être utilisé comme étalon interne dans les études sur les acides gras à chaîne moyenne α-hydroxylés . Les étalons internes sont des substances ajoutées aux échantillons en chimie analytique pour améliorer la précision et l'exactitude des résultats.

Organogelateur

L'this compound peut être utilisé comme un organogelateur . Les organogelateurs sont des substances pouvant former des gels avec des liquides organiques. Ils sont utilisés dans diverses applications, notamment l'administration de médicaments, la stabilisation d'émulsions et la création de matériaux fonctionnels.

Métabolite humain

L'this compound est un métabolite humain . Les métabolites sont des substances produites lors du métabolisme, l'ensemble des réactions chimiques qui se produisent dans les organismes vivants pour maintenir la vie. L'étude des métabolites humains peut fournir des informations précieuses sur la santé et les maladies humaines.

Safety and Hazards

When handling 2-Hydroxyoctadecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

2-Hydroxyoctadecanoic acid, also known as α-hydroxystearate or alpha-hydroxystearic acid, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . The primary targets of 2-Hydroxyoctadecanoic acid are the enzymes involved in the β-oxidation system .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. In the first step, the 2-hydroxyfatty acid is activated to an acyl-CoA . Subsequently, the 2-hydroxy fatty acyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, to formyl-CoA and an n-1 aldehyde .

Biochemical Pathways

The affected pathway is the β-oxidation system . This system is responsible for the breakdown of fatty acids, generating fatty acids shortened by one carbon atom . The breakdown of 2-hydroxyfatty acids, at least the long chain 2-hydroxy-fatty acids, is a new role for peroxisomes in mammals .

Result of Action

The result of the action of 2-Hydroxyoctadecanoic acid is the generation of formate as a main reaction product and the generation of an n-1 aldehyde . This indicates that cleavage through the thiamine pyrophosphate-dependent 2-hydroxyphytanoyl-CoA lyase is the main pathway for the degradation of 2-hydroxyfatty acids .

Analyse Biochimique

Biochemical Properties

2-Hydroxyoctadecanoic acid is used in alpha-hydroxylated medium chain fatty acid studies and as an internal standard . It is a constituent of brain cerebrosides and sulfatides, and is degraded by an alpha-oxidation system, generating fatty acids shortened by one carbon atom .

Cellular Effects

It is known that it plays a role in the degradation of lipids . It is also involved in alpha-hydroxylated medium chain fatty acid studies .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyoctadecanoic acid involves its activation to an acyl-CoA, which is then cleaved by 2-hydroxyphytanoyl-CoA lyase, to formyl-CoA and an n-1 aldehyde . This process is part of the alpha-oxidation system .

Temporal Effects in Laboratory Settings

It is known that it is involved in the degradation of lipids, which could potentially have long-term effects on cellular function .

Propriétés

IUPAC Name |

2-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHBGTRZFAVZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

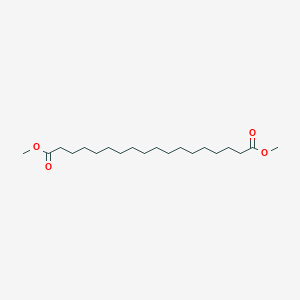

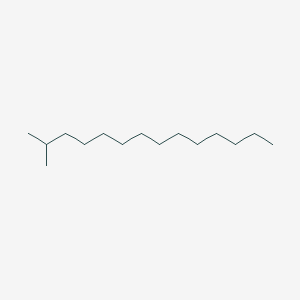

CCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415248 | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-22-1, 17773-30-7, 1330-70-7 | |

| Record name | 2-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyoctadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyoctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research shows significant differences in the surface pressure−area per molecule (Π−A) isotherms and lattice structures between monolayers of 2-hydroxyoctadecanoic acid and those with the hydroxyl group at positions 9, 11, or 12. Theoretical calculations suggest that the position of the hydroxyl group strongly influences the thermodynamic properties of the monolayers. For instance, 2-hydroxyoctadecanoic acid monolayers exhibit distinct behavior compared to other hydroxyoctadecanoic acids due to the hydroxyl group's proximity to the carboxylic acid functionality. This proximity facilitates stronger interactions with the aqueous subphase and impacts the overall packing and stability of the monolayer. []

A: Yes, studies using rat small intestinal brush border membrane vesicles demonstrate that sodium salicylate, which contains 2-hydroxyoctadecanoic acid, can increase membrane permeability. This effect is attributed to interactions with membrane proteins rather than direct interactions with membrane lipids. [] Specifically, it has been observed that 2-hydroxyoctadecanoic acid can interact with membrane proteins involved in maintaining membrane integrity, leading to alterations in membrane fluidity and permeability.

A: Research indicates that 2-hydroxyoctadecanoic acid is a key component of cerebrosides, a type of sphingolipid found in brain tissue. Cerebrosides play crucial roles in cell signaling, cell recognition, and membrane structure. [, ]

A: Studies have shown that 2-hydroxyoctadecanoic acid is broken down via peroxisomal 2-hydroxyphytanoyl-CoA lyase. This enzyme cleaves the 2-hydroxy fatty acyl-CoA, ultimately producing formate and an n-1 aldehyde. This process occurs in peroxisomes and is essential for the degradation of not only 2-hydroxyfatty acids but also 3-methyl-branched fatty acids like phytanic acid. []

A: Yes, Ralstonia solanacearum produces ralstonins A and B, two lipopeptides containing 2-hydroxyoctadecanoic acid. These compounds exhibit chlamydospore-inducing activity and phytotoxicity. [] This discovery highlights the potential of 2-hydroxyoctadecanoic acid-containing compounds as potential targets for developing novel agricultural treatments.

A: Yes, 2-hydroxyoctadecanoic acid has been identified as a component of cerebrosides in wheat grain. These cerebrosides, particularly those containing 2-hydroxyhexadecanoic acid or 2-hydroxyoctadecanoic acid and (4E,8Z)-sphingadienine or (8Z)-sphingenine, have been shown to induce fruiting in the fungus Schizophyllum commune. []

A: Yes, the presence of electrolytes like calcium chloride and sodium bicarbonate significantly impacts the nonequilibrium monolayer phase behavior of 2-hydroxyoctadecanoic acid. These electrolytes influence the monolayer structure through a combination of hydrogen bonding and electrostatic interactions. The specific effects depend on the type of electrolyte present and its concentration. []

A: In the fungus Cryptococcus neoformans, 2-hydroxyoctadecanoic acid is a key component of its major ceramide monohexoside (CMH), a β-glucosylceramide. This molecule primarily resides in the fungal cell wall, particularly accumulating at budding sites during cell division. Human antibodies targeting this CMH have demonstrated inhibitory effects on cell budding and fungal growth in vitro, suggesting its importance in fungal growth and survival. []

A: Yes, 2-hydroxyoctadecanoic acid is found among the lipophilic extractives in Eucalyptus globulus kraft pulps. During ECF (DEDED) bleaching, a significant portion of 2-hydroxyoctadecanoic acid is removed, primarily through extraction and elimination with alkaline filtrates. [] This finding has implications for understanding the chemical composition of pulp and paper products, and for developing efficient bleaching processes.

A: The cryptococcal CMH is composed of a β-glucose molecule linked to 9-methyl-4,8-sphingadienine through an amide bond, with 2-hydroxyoctadecanoic acid forming the fatty acid component. This structure has been elucidated through techniques like high-performance thin-layer chromatography (HPTLC), gas chromatography coupled with mass spectrometry, and fast atom bombardment-mass spectrometry. [] This detailed structural information is crucial for understanding the molecule's biological function and developing potential inhibitors.

A: Yes, cis-11,12-methylene-2-hydroxyoctadecanoic acid has been identified in Thiobacillus thiooxidans. [] This finding suggests a broader distribution of 2-hydroxyoctadecanoic acid derivatives in various bacterial species and highlights its potential importance in bacterial metabolism and physiology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)

![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)